![molecular formula C12H16ClNO B2641752 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride CAS No. 2287283-41-2](/img/structure/B2641752.png)
6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis analysis of this compound is not available in the search results. For detailed synthesis procedures, it’s recommended to refer to specialized chemical databases or literature.Chemical Reactions Analysis
The chemical reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are partially available. It is a powder with a molecular weight of 225.72 . The InChI key isQLDDEMVEMCHHAJ-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Biological Activity Testing
- The synthesis of spiro compounds, including those similar to "6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride," has been pursued to test their biological activities. For instance, compounds such as spiro [4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline] have been synthesized through cyclization processes and tested for their potential biological activities, including anti-cholinesterase activity (T. Yashiro, Kyoko Yamada, H. Shirai, 1975; H. Shirai, T. Yashiro, Takashi Sato, 1969).
Structural Analysis and X-ray Diffraction Data
- X-ray powder diffraction data have been provided for N-substituted tetrahydroquinolines, offering insights into the structural aspects of these compounds. This analysis aids in understanding the molecular structure and potential applications of compounds with a spiro[cyclohexane-1′,2(1H)quinoline] framework (J. Henao, A. Palma, V. Kouznetsov, J. M. Delgado, 1999).
Chemical Reactions and Mechanisms
- Studies have also delved into the chemical reactions and mechanisms involving spiro compounds, such as the rearrangement of isoxazoline-5-spiro derivatives to produce various bicyclic compounds through sequential rearrangement-annulation processes. These reactions demonstrate the versatility of spiro compounds in synthetic chemistry (A. Goti, A. Brandi, G. Danza, A. Guarna, D. Donati, F. Sarlo, 1989).
Mechanism of Action
The mechanism of action of this compound is not available in the search results.
Safety and Hazards
This compound has some safety and hazard information available. It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-3-2-9-8-13-12(4-5-12)7-10(9)6-11;/h2-3,6,13H,4-5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDEMVEMCHHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC3(C2)CC3)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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